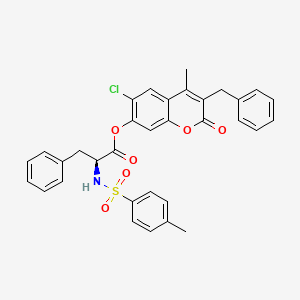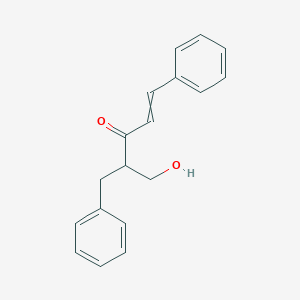
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one is an organic compound characterized by a hydroxymethyl group attached to a pent-1-en-3-one backbone with two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with acetone, followed by a series of reactions to introduce the hydroxymethyl group. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel may be used in hydrogenation steps, and continuous flow reactors can be employed to maintain consistent reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used under acidic conditions for substitution reactions.
Major Products
Oxidation: Formation of 4-(Carboxymethyl)-1,5-diphenylpent-1-en-3-one.
Reduction: Formation of 4-(Hydroxymethyl)-1,5-diphenylpentan-3-ol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic pockets in proteins, potentially altering their function. The compound may also participate in redox reactions, affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its use in the production of renewable chemicals and fuels.
4-Methylimidazole: Used in various industrial applications, including as a precursor for pharmaceuticals.
Uniqueness
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one is unique due to its combination of a hydroxymethyl group and two phenyl groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
921625-35-6 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
4-benzyl-5-hydroxy-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C18H18O2/c19-14-17(13-16-9-5-2-6-10-16)18(20)12-11-15-7-3-1-4-8-15/h1-12,17,19H,13-14H2 |
Clé InChI |
IXQDSZCINGYAOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CO)C(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


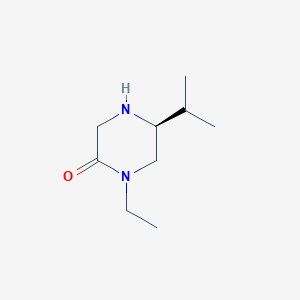
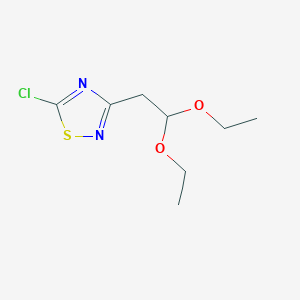
![2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12624894.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)
![(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12624911.png)
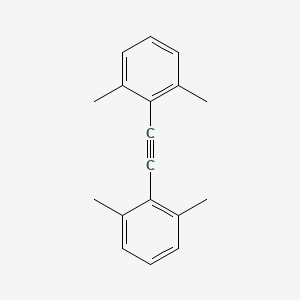
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B12624923.png)
![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)
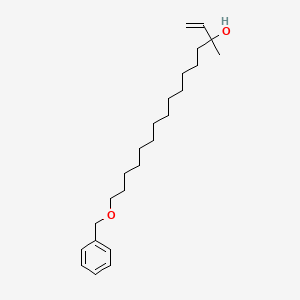
![Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone](/img/structure/B12624946.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12624953.png)
![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)
